molecular formula C10H16N4O4 B256780 MFCD00226040

MFCD00226040

Cat. No.: B256780
M. Wt: 256.26 g/mol
InChI Key: GCBXUTDKTXHMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound MFCD00226040 is a halogenated aromatic boronic acid derivative, structurally analogous to phenylboronic acids widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . Boronic acids in this category are critical intermediates in organic synthesis due to their stability and reactivity with palladium catalysts .

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

butyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate

InChI

InChI=1S/C10H16N4O4/c1-3-4-5-18-9(16)6(2)11-7-8(15)12-10(17)14-13-7/h6H,3-5H2,1-2H3,(H,11,13)(H2,12,14,15,17)

InChI Key

GCBXUTDKTXHMAY-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)NC1=NNC(=O)NC1=O

Canonical SMILES

CCCCOC(=O)C(C)NC1=NNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00226040 involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. The specific synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization under controlled conditions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on the desired production volume and cost efficiency. Industrial production often involves the use of large reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD00226040 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD00226040 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of MFCD00226040 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • LogP (XLOGP3): 2.15
    • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media .

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular Formula : C₆H₄BBrCl₂O₂ (inferred from structural analogs)
  • Molecular Weight : ~290.00 g/mol (estimated)
  • Key Properties :
    • Higher halogen content increases molecular weight and reduces solubility compared to Compound A .

MFCD00226040 (Hypothesized)

  • Inferred Structure : Likely a di- or tri-halogenated phenylboronic acid.
  • Predicted Properties :
    • Molecular weight: 250–300 g/mol (based on analogs).
    • Moderate solubility (0.1–0.5 mg/mL) due to halogen substituents .

Comparative Analysis

Table 1: Key Properties of this compound and Analogs

Property This compound (Predicted) Compound A Compound B (Estimated)
Molecular Formula C₆HₓBBrClₓO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 250–300 235.27 ~290.00
LogP (XLOGP3) 1.8–2.3 2.15 2.5–3.0
Solubility (mg/mL) 0.1–0.5 0.24 <0.15
Applications Suzuki coupling, drug intermediates Catalytic cross-coupling Specialty polymer synthesis

Key Findings:

Molecular Weight and Solubility : Increasing halogenation (e.g., from Compound A to B) correlates with higher molecular weight and reduced solubility due to enhanced hydrophobicity .

LogP Trends : Compound B’s additional chlorine atoms likely increase LogP, favoring lipid membrane permeability but complicating aqueous-phase reactions .

Synthetic Utility : this compound’s intermediate halogenation may balance reactivity and solubility for pharmaceutical applications, whereas heavily halogenated analogs like Compound B are suited for hydrophobic polymer matrices .

Research Implications and Limitations

  • Gaps in Data : Direct experimental data for this compound (e.g., spectral characterization, catalytic performance) are absent in the evidence, necessitating further studies .
  • Methodological Considerations : Analytical techniques such as HPLC and NMR (referenced in supplementary materials of ) are critical for validating purity and reactivity in this compound class .

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